molecular formula C9H15FO3 B13042489 Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate

Cat. No.: B13042489
M. Wt: 190.21 g/mol
InChI Key: GQQSGGZVDGASJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is a cyclobutane-derived compound featuring a tert-butyl ester group, a fluorine substituent, and a hydroxyl group. Cyclobutane rings are notable for their inherent ring strain, which influences their reactivity and conformational stability.

Properties

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

tert-butyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C9H15FO3/c1-8(2,3)13-7(12)9(10)4-6(11)5-9/h6,11H,4-5H2,1-3H3

InChI Key

GQQSGGZVDGASJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or by using cyclobutene derivatives.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: LAH, DIBAL-H.

    Substitution: Amines, thiols, Selectfluor.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate involves interactions with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate, we compare it with two structurally related compounds from the literature.

Compound A: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Structure : Pyrrolidine ring (5-membered) with hydroxymethyl and 4-methoxyphenyl substituents.
  • Molecular Formula: C₁₇H₂₅NO₄ .
  • Molecular Weight : 307.4 g/mol .
  • Key Features: Larger molecular weight and extended aromatic system (4-methoxyphenyl) compared to the cyclobutane derivative. Methoxy group increases lipophilicity, whereas the hydroxyl group in the target compound enhances polarity.

Compound B: tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Structure : Azabicyclo[3.1.1]heptane (7-membered bridged ring) with fluorine and formyl groups.
  • Molecular Formula: C₁₃H₁₈FNO₃ (inferred from structure).
  • Key Features: Bridged bicyclic system introduces greater rigidity and steric hindrance than the monocyclic cyclobutane. Formyl group (-CHO) offers distinct reactivity (e.g., nucleophilic additions) absent in the hydroxyl-bearing target compound. Shared fluorine substituent suggests comparable electronic effects but differing steric environments.
  • Applications : Used as a pharmaceutical intermediate, highlighting the utility of fluorinated bicyclic systems in drug design .

Comparative Analysis Table

Property This compound Compound A Compound B
Core Structure Cyclobutane Pyrrolidine Azabicyclo[3.1.1]heptane
Substituents -F, -OH -CH₂OH, -4-MeO-Ph -F, -CHO
Molecular Weight ~202.2 g/mol (hypothetical) 307.4 g/mol ~255.3 g/mol (hypothetical)
Polarity High (due to -OH) Moderate (methoxy vs. hydroxyl) Moderate (formyl reduces polarity)
Ring Strain High (4-membered ring) Low (5-membered ring) Moderate (bridged system)
Key Reactivity Ester hydrolysis, fluorination effects Ester stability, aromatic reactions Formyl reactivity, bridged ring effects

Research Findings and Implications

  • Functional Group Synergy: The -F and -OH groups in the target compound may synergize to modulate acidity (e.g., hydrogen-bond donor capacity) and solubility, contrasting with the methoxy group in Compound A or the formyl group in Compound B.
  • Stability: Unlike Compound A, which is explicitly noted as stable under storage conditions , the target compound’s stability may require empirical validation due to its strained structure and polar substituents.

Biological Activity

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a tert-butyl group, a fluorine atom, and a hydroxyl group. Its molecular formula is C9H15F1O3C_9H_{15}F_1O_3. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity and metabolic stability, thereby influencing the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclobutane Derivative : The cyclobutane framework can be synthesized via cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The tert-butyl group and hydroxyl functionalities can be introduced through nucleophilic substitution reactions.
  • Fluorination : The incorporation of the fluorine atom can be achieved through electrophilic fluorination methods, which can significantly alter the compound's biological profile.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, the antifungal agent Butenafine has been compared with its fluoroalkyl-substituted analogues against various fungal strains. Although Butenafine showed slightly higher potency, the fluoroalkyl analogues retained significant antifungal activity, suggesting that structural modifications can lead to viable therapeutic alternatives .

Antiandrogenic Activity

In research focusing on antiandrogenic properties, compounds with similar structural motifs have been tested against human prostate cancer cell lines (LNCaP). These studies revealed that certain derivatives exhibited up to 90% inhibition of androgen receptor-mediated transcription at concentrations as low as 5 μM. This suggests that modifications in the cyclobutane framework could enhance antiandrogenic activity, making it a candidate for further investigation in prostate cancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound and its analogues indicates several key factors influencing biological activity:

  • Lipophilicity : The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and bioavailability.
  • Hydrophobic Interactions : Compounds with bulky hydrophobic groups tend to exhibit stronger interactions with biological targets, enhancing their efficacy.
  • Metabolic Stability : The presence of fluorine can also improve metabolic stability, reducing degradation by liver enzymes .

Case Studies

  • Antifungal Activity Study : A comparative study was conducted using disk diffusion methods against Trichophyton mentagrophytes and Trichophyton rubrum. While the original drug was slightly more potent, the analogues demonstrated sufficient activity to warrant further development .
  • Prostate Cancer Cell Line Testing : In vitro testing on LNCaP cells showed that certain derivatives inhibited androgen receptor activity effectively, indicating potential for development as anti-cancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.